N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide
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Description
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H19BrN2O3S and its molecular weight is 519.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
- Synthesis of Thiourea Derivatives: A study by Limban et al. (2011) synthesized acylthioureas with significant anti-pathogenic activity, especially against strains known for biofilm formation, demonstrating the potential of these derivatives for antimicrobial agent development Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives.
- Anticancer Activity: Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showing moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.
Biological Activities and Applications
- Antimicrobial and Antifungal Activities: Compounds similar to the one have been investigated for their antimicrobial and antifungal properties. For instance, new acylthiourea derivatives were tested and showed activity against both bacterial and fungal strains at low concentrations, indicating their potential as antimicrobial agents Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas.
- Anticancer Evaluation: The synthesis of derivatives and their evaluation against cancer cell lines highlight the pursuit of novel anticancer agents. Such studies indicate the role of structural derivatives in developing potential therapeutic agents Synthesis, Characterization, and Pharmacological Evaluation of a Series of Fluorinated 3-Benzyl-5-Indolecarboxamides: Identification of 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a Potent, Orally Ac.
Chemical and Pharmacological Synthesis
- Practical Synthesis of CCR5 Antagonists: A practical synthesis method for an orally active CCR5 antagonist demonstrates the chemical engineering and synthesis capabilities in developing pharmacological agents, showing the compound's relevance in drug development Practical Synthesis of an Orally Active CCR5 Antagonist, 7-{4-[2-(Butoxy)- ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)- 1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide.
Properties
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O3S/c1-16-11-12-21(19(15-16)24(30)17-7-3-2-4-8-17)28-25(31)18-9-5-6-10-20(18)29-26(32)22-13-14-23(27)33-22/h2-15H,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUZBIAQAXVHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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